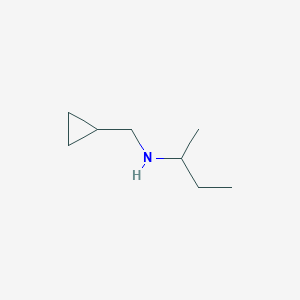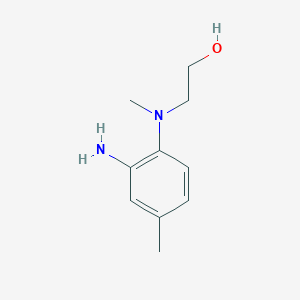
N-(2-hydroxypropyl)-4-nitrobenzamide
Vue d'ensemble
Description
HPMA is a hydrophilic polymer that’s often used in the creation of polymeric drug delivery systems . It’s known for its ease of synthesis, multiple functional group content, and potential for high drug loading with retention of solubility .
Synthesis Analysis
HPMA polymers can be prepared with a range of molar masses and particle sizes, and with attached dyes, radiolabel or the anticancer drug gemcitabine . The synthesis process often involves Reversible addition–fragmentation chain transfer (RAFT) polymerisation .Molecular Structure Analysis
The molecular structure of HPMA allows it to be functionalized via its side-chain hydroxyl group to incorporate drugs, imaging agents, targeting ligands, etc .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of HPMA polymers often involve RAFT polymerisation .Physical And Chemical Properties Analysis
The physical properties of HPMA polymers can vary depending on the conditions of their synthesis .Applications De Recherche Scientifique
Molecular Dynamics and Spectroscopy
- Vibrational Spectrum Analysis: The study of medium strong intra- and intermolecular hydrogen bonding in compounds related to N-(2-hydroxypropyl)-4-nitrobenzamide, such as 2-hydroxy-5-nitrobenzamide, used Car-Parrinello molecular dynamics simulation. This research helps in understanding the nature of hydrogen bonds in the crystal phase of these compounds, focusing on O-H and N-H stretching modes sensitive to hydrogen bonding strength (Brela et al., 2012).
Crystallography and X-ray Diffractometry
- Crystal Structure Analysis: Studies have determined the crystal structure of compounds similar to N-(2-hydroxypropyl)-4-nitrobenzamide, such as N-[(1-Hydroxy-3-phenylpropan-(R,S)-2-yl)carbamothioyl]-3-nitrobenzamide, providing insights into the molecular arrangement and properties of these types of compounds (Zong & Wang, 2009).
Nanotechnology and Material Science
- Nanoparticle Synthesis and Characterization: Research on the nickel(II) complex of a similar compound, N-[ethyl(propan-2-yl)carbamothioyl]-4-nitrobenzamide, has led to the synthesis and characterization of nanoparticles and nanocrystals. This work contributes to the development of new materials with potential applications in various fields (Saeed et al., 2013).
Antibacterial and Antifungal Applications
- Antibacterial Activity: Nickel and copper complexes of N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide have shown significant antibacterial efficacy, indicating potential applications in developing new antibacterial agents (Saeed, Rashid, Ali, & Hussain, 2010).
Quality Control and Standardization in Pharmaceuticals
- Quality Control Techniques: Development of identification and quantification methods for compounds like N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide is crucial for ensuring the quality and efficacy of pharmaceutical products (Sych et al., 2018).
Computational Chemistry and Drug Design
- Molecular Docking and Spectroscopic Analysis: Computational studies like molecular docking and vibrational spectroscopic analysis of compounds such as N-(4-Bromophenyl)-4-nitrobenzamide provide insights into their potential as antibacterial drugs and their application in electro-optical technologies (Dwivedi & Kumar, 2019).
Mécanisme D'action
Propriétés
IUPAC Name |
N-(2-hydroxypropyl)-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-7(13)6-11-10(14)8-2-4-9(5-3-8)12(15)16/h2-5,7,13H,6H2,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKCJZWSXXVJRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxypropyl)-4-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-{[(2-Thienylmethyl)amino]carbonyl}piperidine-4-carboxylic acid](/img/structure/B1438258.png)
![Benzyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B1438260.png)

![2-[Butyl(methyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1438262.png)





![1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1438270.png)